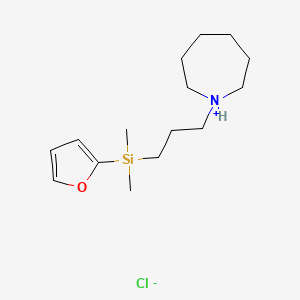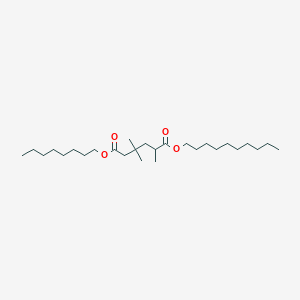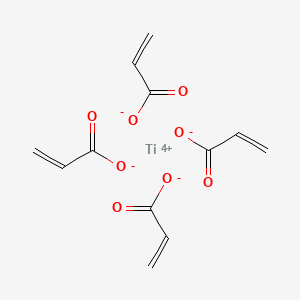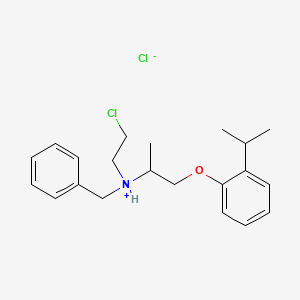
1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride is a synthetic compound that belongs to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom in the ring. This particular compound is characterized by the presence of a furan ring attached to a dimethylsilyl group, which is further connected to a hexahydro-1H-azepine structure. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride typically involves a multi-step process:
Formation of the Furan-Dimethylsilyl Intermediate: The initial step involves the reaction of furan with a dimethylsilyl chloride in the presence of a base such as triethylamine. This reaction forms the furan-dimethylsilyl intermediate.
Attachment to the Propyl Chain: The furan-dimethylsilyl intermediate is then reacted with a propyl halide (e.g., propyl bromide) under conditions that promote nucleophilic substitution, resulting in the formation of the 3-(2-Furyldimethylsilyl)propyl intermediate.
Cyclization to Form Azepine: The 3-(2-Furyldimethylsilyl)propyl intermediate undergoes cyclization with a suitable amine (e.g., hexahydro-1H-azepine) under acidic conditions to form the desired azepine structure.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the azepine compound to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The azepine ring can be reduced to form saturated derivatives.
Substitution: The dimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents like halides (e.g., bromine or chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Saturated azepine derivatives.
Substitution: Various substituted azepine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine
- 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine sulfate
- 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine nitrate
Uniqueness
1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride is unique due to its specific combination of a furan ring, dimethylsilyl group, and azepine structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
78599-00-5 |
|---|---|
Formule moléculaire |
C15H28ClNOSi |
Poids moléculaire |
301.93 g/mol |
Nom IUPAC |
3-(azepan-1-ium-1-yl)propyl-(furan-2-yl)-dimethylsilane;chloride |
InChI |
InChI=1S/C15H27NOSi.ClH/c1-18(2,15-9-7-13-17-15)14-8-12-16-10-5-3-4-6-11-16;/h7,9,13H,3-6,8,10-12,14H2,1-2H3;1H |
Clé InChI |
VZGXPFXWAUYJTO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCC[NH+]1CCCCCC1)C2=CC=CO2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)

![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)





![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)



![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)
